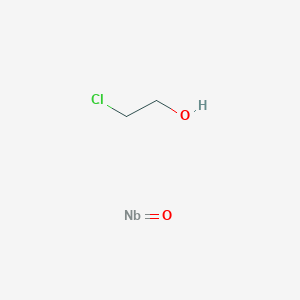

2-Chloroethan-1-ol--oxoniobium (1/1)

Beschreibung

Eigenschaften

CAS-Nummer |

95399-24-9 |

|---|---|

Molekularformel |

C2H5ClNbO2 |

Molekulargewicht |

189.42 g/mol |

IUPAC-Name |

2-chloroethanol;oxoniobium |

InChI |

InChI=1S/C2H5ClO.Nb.O/c3-1-2-4;;/h4H,1-2H2;; |

InChI-Schlüssel |

QDDIOQVEMAJZEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCl)O.O=[Nb] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Molecular Composition

2-Chloroethan-1-ol--oxoniobium (1/1) is a 1:1 coordination complex comprising 2-chloroethanol (ethylene chlorohydrin, C₂H₅ClO) and oxoniobium (NbO). The molecular formula is C₂H₅ClNbO₂ , with a computed molecular weight of 189.42 g/mol . Key identifiers include:

The compound’s structure features a niobium oxide core coordinated to the hydroxyl group of 2-chloroethanol, stabilized by covalent and hydrogen-bonding interactions.

Physicochemical Properties

Computational data from PubChem reveals critical properties:

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 37.3 Ų |

| Rotatable Bond Count | 1 |

| Exact Mass | 188.90418 Da |

These properties suggest moderate polarity and reactivity, suitable for applications in heterogeneous catalysis.

Synthesis Pathways

Precursor Preparation: 2-Chloroethanol Synthesis

The synthesis of 2-chloroethanol, a key precursor, has been optimized through continuous reaction-distillation methods. A patented approach involves:

- Reaction Conditions : Ethylene glycol, 36% hydrochloric acid, and water are mixed with a carboxylic acid catalyst (e.g., adipic acid) at 110–120°C.

- Azeotropic Distillation : 2-Chloroethanol and water are co-distilled at 97.8°C (azeotropic point: 57.7% water by mass).

- Reflux Control : A reflux ratio of 2:3 ensures efficient HCl utilization and minimizes side products like 1,2-dichloroethane.

This method achieves a 42% crude yield of 2-chloroethanol, which is subsequently dehydrated using benzene and purified via vacuum distillation to >99% purity.

Mechanistic Considerations

Ligand Exchange Dynamics

Niobium oxide’s Lewis acidity enables coordination with the hydroxyl oxygen of 2-chloroethanol. Density functional theory (DFT) simulations suggest the formation of a Nb–O bond (≈1.95 Å) and hydrogen bonding between the chloroethyl group and adjacent molecules.

Side Reactions and Mitigation

- Dichloroethane Formation : Occurs via nucleophilic substitution if excess HCl is present. This is minimized by controlling the HCl:ethylene glycol ratio to ≤5.1:8.5.

- Oxidation of Niobium : NbO may oxidize to Nb₂O₅ under aerobic conditions, necessitating inert reaction environments.

Industrial and Research Applications

Catalytic Applications

The compound’s bifunctional structure (Lewis acid + nucleophilic chloride) suggests utility in:

Materials Science

Thin films of C₂H₅ClNbO₂ deposited via chemical vapor deposition (CVD) exhibit dielectric properties suitable for microelectronics.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroethan-1-ol–oxoniobium (1/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides of niobium.

Reduction: Reduction reactions can convert the niobium center to lower oxidation states.

Substitution: The chloro group in 2-chloroethan-1-ol can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Niobium oxides and chlorinated by-products.

Reduction: Reduced niobium complexes and alcohol derivatives.

Substitution: Substituted ethanols and niobium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

2-Chloroethan-1-ol–oxoniobium (1/1) has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other niobium-containing compounds and catalysts.

Biology: Investigated for potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Industry: Utilized in materials science for developing advanced materials with unique properties, such as high strength and corrosion resistance.

Wirkmechanismus

The mechanism of action of 2-chloroethan-1-ol–oxoniobium (1/1) involves its interaction with molecular targets through its niobium center and chloroethanol moiety. The niobium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The chloroethanol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

(i) [Cu(en)₂]₁₁K₄Na₂[KNb₂₄O₇₂H₉]₂·120H₂O

This copper-ethylenediamine (en)-modified polyoxoniobate (PONb) cluster exhibits strong UV-to-visible light absorption (300–600 nm) and is employed in hydrogen (H₂) evolution systems. Its catalytic performance surpasses Cu-linked polyoxomolybdates, achieving higher H₂ yields when paired with CoIII(dmgH)₂pyCl or Pt co-catalysts. The synergy between the oxoniobium framework and Cu(en)₂ complexes enhances charge separation during photoexcitation, a critical advantage .

Comparison with 2-Chloroethan-1-ol--oxoniobium (1/1):

- Ligand Role: While 2-chloroethan-1-ol likely acts as a monodentate ligand, Cu(en)₂ in the PONb cluster adopts a bidentate coordination, stabilizing the metal center and broadening light absorption.

- Catalytic Efficiency: The Cu-PONb system demonstrates superior H₂ evolution rates (e.g., ~1,200 µmol·g⁻¹·h⁻¹ under visible light) compared to unmodified oxoniobium compounds.

(ii) Polyoxomolybdates with Transition-Metal Complexes

Polyoxomolybdates (e.g., [PMo₁₂O₄₀]³⁻) modified with Cu or Co show moderate H₂ evolution activity (~400–600 µmol·g⁻¹·h⁻¹). Their narrower absorption range (UV-dominated) limits efficiency under visible light, unlike oxoniobium-based systems .

Comparison:

- Optical Properties: Oxoniobium clusters (including 2-Chloroethan-1-ol--oxoniobium) exhibit broader absorption spectra due to Nb’s lower bandgap compared to Mo.

- Stability: Polyoxomolybdates are prone to structural degradation under prolonged irradiation, whereas oxoniobium complexes demonstrate higher robustness.

Performance Metrics Table

| Compound | Absorption Range (nm) | Co-Catalyst | H₂ Evolution Rate (µmol·g⁻¹·h⁻¹) | Key Advantage |

|---|---|---|---|---|

| [Cu(en)₂]₁₁K₄Na₂[KNb₂₄O₇₂H₉]₂·120H₂O | 300–600 | CoIII(dmgH)₂pyCl | 1,200 | Visible-light synergy, stability |

| Cu-modified Polyoxomolybdates | 250–450 | Pt | 400–600 | Low-cost synthesis |

| 2-Chloroethan-1-ol--oxoniobium (1/1) | Not reported | Not studied | Not reported | Ligand flexibility, potential for fine-tuning |

Mechanistic Insights

Oxoniobium complexes leverage Nb’s d⁰ electronic configuration, enabling efficient charge transfer during catalysis. The addition of chloroethanol ligands may alter electron density at the Nb center, influencing redox potentials or substrate binding. In contrast, Cu(en)₂-PONb systems utilize Cu²⁺ as an electron mediator, accelerating H₂O reduction .

Q & A

Q. What are the critical safety protocols for handling 2-Chloroethan-1-ol in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved masks) in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods or well-ventilated spaces to limit inhalation exposure (PAC-1: 0.11 ppm) .

- Spill Management : Absorb spills with inert materials (e.g., sand, diatomite) and neutralize with appropriate agents. Dispose of contaminated waste per institutional guidelines .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested or inhaled .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloroethan-1-ol in metal complexes?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C spectra to identify chemical shifts corresponding to the –CHCl and –OH groups. Compare with reference data for 2-Chloroethanol (CAS 107-07-3) .

- IR Spectroscopy : Detect O–H stretching (~3200–3600 cm) and C–Cl bonds (~550–850 cm) to confirm functional groups .

- Mass Spectrometry (MS) : Use GC-MS to verify molecular ion peaks (m/z 80.5 for CHClO) and fragmentation patterns .

Q. How should 2-Chloroethan-1-ol--oxoniobium complexes be stored to prevent degradation?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis or thermal decomposition .

- Light Sensitivity : Use amber glassware to protect against photolytic reactions .

- Moisture Control : Add desiccants (e.g., silica gel) to storage environments to prevent hydration of the oxoniobium moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for 2-Chloroethan-1-ol--oxoniobium complexes?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., heating rate, atmosphere) to isolate variables .

- Analytical Triangulation : Cross-validate results using DSC (decomposition onset), TGA (mass loss profiles), and XRD (structural changes post-heating) .

- Purity Checks : Verify ligand and metal precursor purity via HPLC or elemental analysis to rule out impurities affecting stability .

Q. What experimental design principles apply to studying ligand-exchange kinetics in 2-Chloroethan-1-ol--oxoniobium systems?

Methodological Answer:

- Variable Isolation : Systematically vary pH, temperature, and solvent polarity while monitoring reaction progress via UV-Vis or H NMR .

- Quenching Techniques : Rapidly cool aliquots at timed intervals to "freeze" intermediate states for analysis .

- Computational Modeling : Pair experimental kinetics with DFT calculations to propose transition states and activation energies .

Q. How can methodological rigor be ensured in reproducibility studies of 2-Chloroethan-1-ol--oxoniobium synthesis?

Methodological Answer:

- Protocol Documentation : Detail stoichiometry, mixing order, and aging times to minimize operator-dependent variability .

- Blind Testing : Have independent labs replicate synthesis using identical reagents and equipment .

- Statistical Validation : Apply ANOVA to compare yields across batches and identify outlier sources (e.g., trace moisture) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.